

Technical Support Center: ZK824190 Hydrochloride In Vivo Efficacy

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Compound of Interest

Compound Name: ZK824190 hydrochloride

Cat. No.: B10829437

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy of **ZK824190 hydrochloride** in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is **ZK824190 hydrochloride** and what is its mechanism of action?

ZK824190 hydrochloride is a selective, orally active inhibitor of the urokinase-type plasminogen activator (uPA).^[1] Its primary mechanism of action is the inhibition of the enzymatic activity of uPA, which is a serine protease that converts plasminogen to plasmin. Plasmin, in turn, degrades various components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs).^{[2][3]} By inhibiting uPA, **ZK824190 hydrochloride** can prevent this proteolytic cascade, thereby potentially inhibiting tumor cell invasion and metastasis.^{[2][3]}

Q2: What are the reported IC₅₀ values for **ZK824190 hydrochloride**?

The reported half-maximal inhibitory concentration (IC₅₀) values for **ZK824190 hydrochloride** are:

- uPA: 237 nM
- tPA (tissue-type plasminogen activator): 1600 nM

- Plasmin: 1850 nM^[1]

This demonstrates its selectivity for uPA over other related proteases.

Q3: What are the suggested formulations for in vivo administration of **ZK824190 hydrochloride**?

Due to its likely poor water solubility, specific formulations are required for effective in vivo delivery. Here are some recommended starting points for formulation:

- Vehicle 1 (for oral or parenteral administration):
 - 10% DMSO
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- Vehicle 2 (for oral administration):
 - 10% DMSO
 - 90% Corn Oil
- Vehicle 3 (with solubilizing agent):
 - 10% DMSO
 - 90% (20% SBE- β -CD in Saline)

It is crucial to prepare a clear stock solution in DMSO first and then add the co-solvents. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.

Q4: What pharmacokinetic parameters have been reported for **ZK824190 hydrochloride**?

In a study with rats receiving a 2 mg/kg oral dose, the following pharmacokinetic parameters were observed:

- Oral Bioavailability (F): 55%
- Maximum Concentration (C_{max}): 0.64 µg/mL
- Area Under the Curve (AUC): 2.2 h*µg/mL
- Half-life (T_{1/2}): 2.8 hours

These parameters indicate relatively good oral absorption and a moderate half-life in rats.

Troubleshooting Guide for Low In Vivo Efficacy

Low or inconsistent efficacy in in vivo studies with **ZK824190 hydrochloride** can arise from a variety of factors. This guide provides a systematic approach to troubleshooting these issues.

Compound Formulation and Administration

Issue: The compound is not being delivered to the target site at a sufficient concentration.

Potential Cause	Troubleshooting Steps
Poor Solubility/Precipitation	<ul style="list-style-type: none">- Visually inspect the formulation for any precipitation before and after administration.- Prepare fresh formulations for each experiment.- Consider using sonication or gentle heating to aid dissolution during preparation.- Evaluate alternative formulation strategies, such as using lipid-based delivery systems or creating a salt form to improve solubility.[4][5]
Incorrect Dosage	<ul style="list-style-type: none">- Re-calculate the required dose based on the animal's weight.- Perform a dose-response study to determine the optimal effective dose.- Consider the reported pharmacokinetic data and whether the current dosing regimen is sufficient to maintain therapeutic concentrations above the IC50.
Improper Administration Technique	<ul style="list-style-type: none">- For oral gavage, ensure the compound is delivered directly to the stomach without reflux.- For parenteral injections, verify the correct injection site and technique to avoid leakage or improper absorption.
Compound Stability	<ul style="list-style-type: none">- Store the stock solution of ZK824190 hydrochloride at -20°C as recommended.[1]- Avoid repeated freeze-thaw cycles of the stock solution.- Assess the stability of the compound in the chosen vehicle over the duration of the experiment.

Animal Model and Experimental Design

Issue: The chosen animal model or experimental setup is not suitable for observing the desired effect.

Potential Cause	Troubleshooting Steps
Inappropriate Animal Model	- Ensure the animal model expresses the target (uPA) in the tissue of interest. - For cancer models, confirm that the tumor cell line is known to be dependent on the uPA system for invasion and metastasis.[3] - For multiple sclerosis models like Experimental Autoimmune Encephalomyelitis (EAE), ensure the model exhibits the pathological features you aim to mitigate.[6][7]
Timing and Duration of Treatment	- Initiate treatment at an appropriate stage of disease progression. For prophylactic studies, start before disease onset. For therapeutic studies, begin after the establishment of the disease. - Ensure the treatment duration is sufficient to observe a therapeutic effect.
High Biological Variability	- Increase the number of animals per group to enhance statistical power. - Ensure randomization and blinding during the study to minimize bias.

Pharmacokinetics and Pharmacodynamics (PK/PD)

Issue: The drug is not reaching the target in sufficient concentrations or for a sufficient duration to elicit a biological response.

Potential Cause	Troubleshooting Steps
Rapid Metabolism or Clearance	- Conduct a pilot pharmacokinetic study in your specific animal model to determine the Cmax, T1/2, and AUC. - Adjust the dosing frequency based on the half-life to maintain drug exposure.
Poor Target Engagement	- If possible, measure the levels of active ZK824190 hydrochloride in the target tissue (e.g., tumor). - Assess downstream biomarkers of uPA activity (e.g., plasmin levels, ECM degradation markers) in the target tissue to confirm target engagement.
Drug Resistance Mechanisms	- In cancer models, investigate potential upregulation of alternative proteases or compensatory signaling pathways.

Experimental Protocols

Protocol 1: General Formulation of ZK824190 Hydrochloride for In Vivo Studies

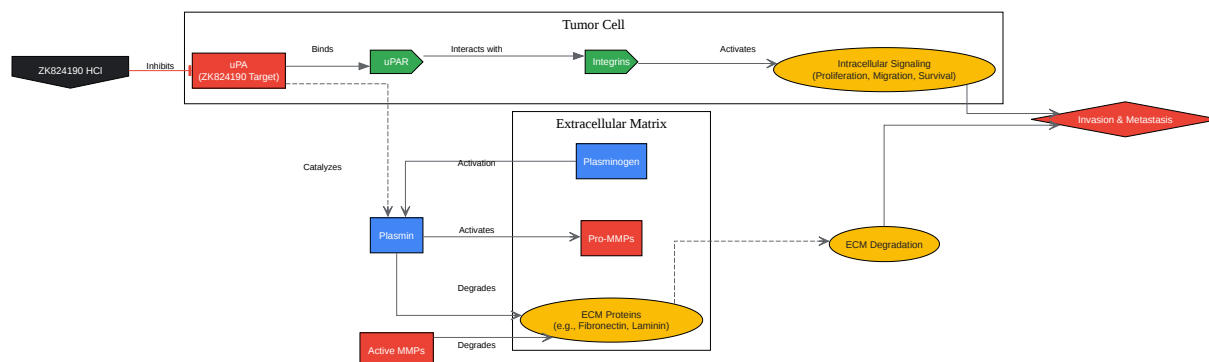
- Prepare Stock Solution: Dissolve **ZK824190 hydrochloride** in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure the compound is fully dissolved. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
- Prepare Working Solution (Example for a 10 mg/kg dose in a 20g mouse with 100 µL injection volume):
 - a. Calculate the required amount of drug: $10 \text{ mg/kg} \times 0.02 \text{ kg} = 0.2 \text{ mg}$.
 - b. Calculate the volume of stock solution needed: $0.2 \text{ mg} / 20 \text{ mg/mL} = 0.01 \text{ mL}$ (10 µL).
 - c. For the 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle:
 - i. In a sterile microcentrifuge tube, add 10 µL of the DMSO stock solution.
 - ii. Add 40 µL of PEG300 and vortex thoroughly.
 - iii. Add 5 µL of Tween-80 and vortex again.
 - iv. Add 45 µL of sterile saline and vortex until the solution is clear and homogenous.
 - d. Administer the freshly prepared 100 µL of the working solution to the mouse.

Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) Model for Multiple Sclerosis Research

This is a general protocol and may need optimization for specific mouse strains and research questions.[\[6\]](#)[\[7\]](#)[\[8\]](#)

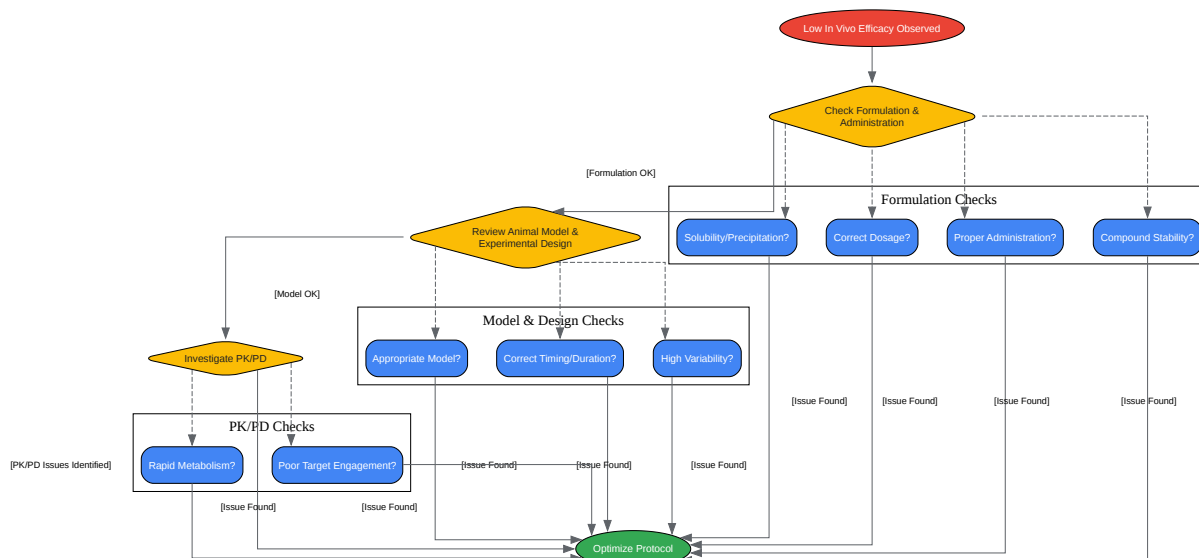
- Induction of EAE: a. On day 0, immunize female C57BL/6 mice (8-12 weeks old) subcutaneously at two sites on the flank with an emulsion containing 200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis. b. On day 0 and day 2, administer 200 ng of pertussis toxin intraperitoneally.
- Clinical Scoring: a. Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. b. Score the clinical signs on a scale of 0 to 5:
 - 0: No clinical signs
 - 1: Limp tail
 - 2: Hind limb weakness
 - 3: Hind limb paralysis
 - 4: Hind and forelimb paralysis
 - 5: Moribund or dead
- Treatment with **ZK824190 Hydrochloride**: a. Prophylactic treatment: Begin daily administration of **ZK824190 hydrochloride** (formulated as described in Protocol 1) on the day of immunization (day 0). b. Therapeutic treatment: Begin daily administration when mice first show clinical signs of EAE (e.g., a score of 1).
- Endpoint Analysis: a. Continue monitoring and scoring until the desired experimental endpoint (e.g., day 21-28). b. At the end of the study, collect tissues (e.g., spinal cord, brain) for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining) and for biomarker analysis.

Visualizations



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Caption: uPA signaling pathway and the inhibitory action of **ZK824190 hydrochloride**.



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